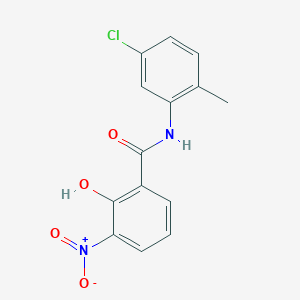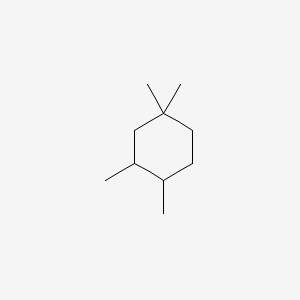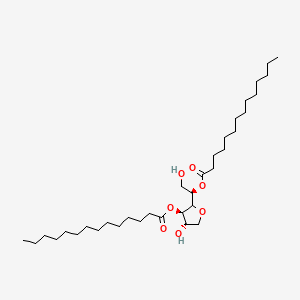
1-Heptyl-3-methylindan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Heptyl-3-methylindan: is an organic compound with the molecular formula C17H26 . It belongs to the class of indanes, which are bicyclic aromatic hydrocarbons. This compound is characterized by a heptyl group attached to the first carbon and a methyl group attached to the third carbon of the indane ring system. It is primarily used in research and industrial applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Heptyl-3-methylindan can be synthesized through various organic synthesis methods. One common approach involves the alkylation of 3-methylindan with heptyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as palladium on carbon can enhance the reaction efficiency and selectivity. The reaction mixture is then purified through distillation or chromatography to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Heptyl-3-methylindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated indane derivatives.
Applications De Recherche Scientifique
1-Heptyl-3-methylindan has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmacological properties, such as anti-inflammatory or anticancer activities, is ongoing.
Mécanisme D'action
The mechanism of action of 1-heptyl-3-methylindan involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 1-Heptyl-2-methylindan
- 1-Heptyl-4-methylindan
- 1-Heptyl-5-methylindan
Comparison: 1-Heptyl-3-methylindan is unique due to the position of the methyl group on the third carbon of the indane ring. This structural difference can influence its chemical reactivity and physical properties compared to its isomers. For example, the position of the methyl group can affect the compound’s boiling point, solubility, and interaction with other molecules .
Propriétés
Numéro CAS |
85721-20-6 |
|---|---|
Formule moléculaire |
C17H26 |
Poids moléculaire |
230.4 g/mol |
Nom IUPAC |
1-heptyl-3-methyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C17H26/c1-3-4-5-6-7-10-15-13-14(2)16-11-8-9-12-17(15)16/h8-9,11-12,14-15H,3-7,10,13H2,1-2H3 |
Clé InChI |
PQVLNCYTHUPCBI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC1CC(C2=CC=CC=C12)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


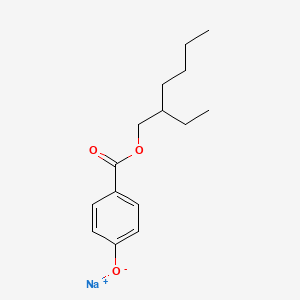
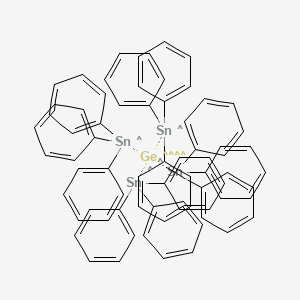

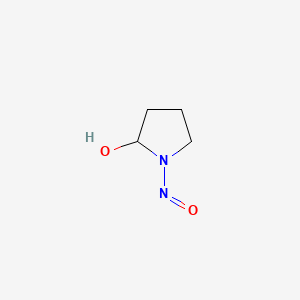
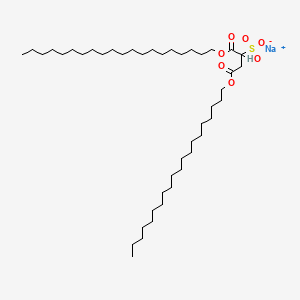
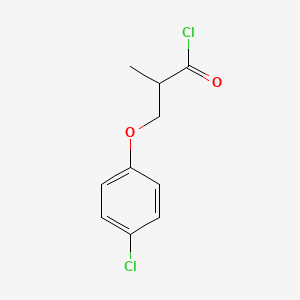
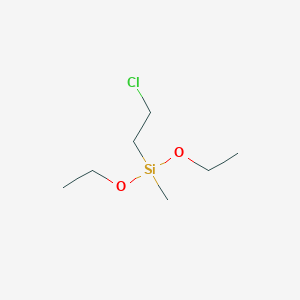
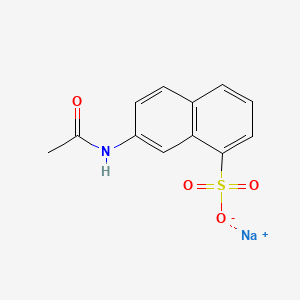
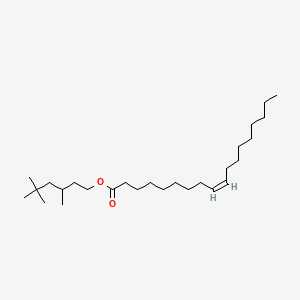

![Ethanone, 2-(cyclopropylaMino)-1-[4-[(2,4-dichlorophenoxy)Methyl]-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-](/img/structure/B12643949.png)
